molecular formula C15H11ClN2O B5799006 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide

2-chloro-N-(2-cyanophenyl)-4-methylbenzamide

Cat. No. B5799006
M. Wt: 270.71 g/mol
InChI Key: KTCBVXYDLJBRNK-UHFFFAOYSA-N
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Description

2-chloro-N-(2-cyanophenyl)-4-methylbenzamide, also known as CCMB, is a chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. CCMB is a benzamide derivative that has been synthesized through a series of chemical reactions. This compound has been found to exhibit remarkable biological activity, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are involved in various cellular processes. For example, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide can prevent the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been found to exhibit various biochemical and physiological effects, including anti-cancer, anti-inflammatory, and analgesic effects. It has also been shown to have insecticidal properties, making it a potential candidate for use as a pesticide. In addition, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been found to have low toxicity, making it a relatively safe compound to use in various applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide is its potent biological activity, which makes it a promising candidate for further research in various fields. However, one of the limitations of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide is its relatively complex synthesis method, which may limit its widespread use in certain applications.

Future Directions

There are several future directions for research on 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide, including:
1. Further studies on the mechanism of action of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide in cancer cells.
2. Development of new synthetic methods for 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide that are more efficient and cost-effective.
3. Investigation of the potential applications of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide in agriculture, such as its use as a pesticide.
4. Development of new derivatives of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide with improved biological activity and selectivity.
5. Studies on the toxicity and safety of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide in various applications.
In conclusion, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide is a promising chemical compound that has attracted significant attention from the scientific community due to its potential applications in various fields. Further research on 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide is warranted to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide involves several steps, starting with the reaction of 2-cyanophenylboronic acid with 4-chloro-3-nitrotoluene in the presence of a palladium catalyst. The resulting product is then reduced using sodium borohydride to yield 2-chloro-4-methyl-N-(2-cyanophenyl)aniline. Finally, this compound is reacted with benzoyl chloride to produce 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide.

Scientific Research Applications

2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been found to exhibit potent anti-cancer activity by inhibiting the growth of cancer cells. It has also been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of various inflammatory diseases. In agriculture, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been used as a pesticide due to its insecticidal properties. In material science, 2-chloro-N-(2-cyanophenyl)-4-methylbenzamide has been used as a building block for the synthesis of various organic compounds.

properties

IUPAC Name

2-chloro-N-(2-cyanophenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-10-6-7-12(13(16)8-10)15(19)18-14-5-3-2-4-11(14)9-17/h2-8H,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCBVXYDLJBRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=CC=CC=C2C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-cyanophenyl)-4-methylbenzamide

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